molecular formula C12H22N2O3 B13445828 Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B13445828
M. Wt: 242.31 g/mol
InChI Key: YNDIZCMKDPECRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butylcarbamoyl group at the 1-position and a methyl ester at the 4-position. This structure combines a bulky tert-butyl moiety, which enhances lipophilicity and metabolic stability, with a methyl ester that may act as a prodrug moiety or synthetic handle for further modifications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)13-11(16)14-7-5-9(6-8-14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16)

InChI Key

YNDIZCMKDPECRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of N-Boc-Piperidine-4-carboxylic Acid Methyl Ester

This compound is a direct precursor or closely related to methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate and is prepared via three main synthetic routes, which can be adapted or optimized for the target compound.

Method 1: Direct Boc Protection and Esterification
  • Starting from 4-piperidinecarboxylic acid or its derivatives, the nitrogen is protected by tert-butoxycarbonyl (Boc) group using Boc anhydride in the presence of triethylamine at 0 °C to room temperature.
  • The reaction mixture is stirred for 16 hours at room temperature.
  • Workup involves aqueous extraction, organic layer separation, drying, and purification by silica gel column chromatography using 2% methanol in chloroform as eluent.
  • Yield: Approximately 99% of N-Boc-piperidine-4-carboxylic acid methyl ester as a colorless liquid.
Method 2: Methylation of N-Boc-Piperidine-4-carboxylic Acid
  • N-Boc-piperidine-4-carboxylic acid is dissolved in dimethylformamide (DMF).
  • Potassium carbonate and iodomethane are added to methylate the carboxylic acid to the methyl ester.
  • The reaction is stirred at room temperature for 3 hours.
  • The mixture is poured into aqueous potassium carbonate, extracted with ethyl acetate, washed with brine, dried, and concentrated.
  • Purification by column chromatography yields the methyl ester.
  • Characterization data include ^1H NMR and ^13C NMR confirming structure.
Method 3: Esterification Using Trimethylsilyl Diazomethane
  • 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid is suspended in acetonitrile and methanol at 0 °C.
  • Trimethylsilyl diazomethane solution in hexanes is added dropwise.
  • The mixture is stirred for 3 hours at room temperature.
  • Solvent removal and column chromatography purification yield the methyl ester product with about 90% yield.
Method Key Reagents/Conditions Reaction Time Yield Notes
1 Boc anhydride, triethylamine, DCM, 0 °C 16 hours 99% Direct Boc protection
2 K2CO3, iodomethane, DMF, room temp 3 hours High Methylation of acid
3 Trimethylsilyl diazomethane, MeOH, ACN 3 hours 90% Diazomethane esterification

Preparation of this compound via Mesylate Intermediate

A more functionalized approach involves the conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to a mesylate intermediate, followed by substitution and esterification steps:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate is reacted with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0 °C to form tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • The reaction is stirred initially in an ice bath for 30 minutes and then at room temperature for 2 hours.
  • The product is isolated by aqueous workup and organic extraction.
  • Subsequent steps involve nucleophilic substitution and esterification to yield the target methyl ester carbamate.

This method provides a route to introduce functional groups selectively on the piperidine ring and allows for further derivatization.

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of Boc group, methyl ester, and piperidine ring protons and carbons.
  • Melting Point: For intermediates such as 1-boc-4-aminopiperidine, melting points around 51 °C are reported.
  • Purity: Vapor phase detection and chromatographic methods confirm purity above 95-99% for key intermediates and final products.
  • Yields: Reported yields range from 90% to 99% depending on the method and scale.

Summary Table of Preparation Methods

Preparation Step Starting Material Key Reagents/Conditions Yield (%) Purity (%) Scale/Notes
Boc Protection of Piperidine-4-carboxylic acid 4-piperidinecarboxylic acid Boc anhydride, triethylamine, DCM, 0 °C to RT ~99 >95 Lab scale, column purification
Methylation to Methyl Ester N-Boc-piperidine-4-carboxylic acid K2CO3, iodomethane, DMF, RT High >95 Lab scale
Diazomethane Esterification N-Boc-piperidine-4-carboxylic acid Trimethylsilyl diazomethane, MeOH, ACN, 0 °C 90 >95 Lab scale
Mesylation of 4-Hydroxypiperidine tert-butyl 4-hydroxypiperidine-1-carboxylate MsCl, triethylamine, DCM, 0 °C to RT 99 >95 Intermediate step
Industrial Boc Protection and Amination 4-piperidinecarboxamide Triethylamine, tert-butyl dicarbonate, bromine, NaOH, reflux 80-90 >98 Industrial scale, aqueous medium

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to regenerate the carboxylic acid. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH in methanol cleaves the ester to form 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid.

  • Acidic Hydrolysis : HCl in methanol/DCM removes the Boc group while retaining the ester, enabling selective deprotection .

Amide Coupling and Functionalization

The tert-butylcarbamoyl group participates in coupling reactions. Notable examples include:

  • Peptide Bond Formation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carbamoyl group reacts with amines to form secondary amides .

  • Reductive Amination : The piperidine nitrogen reacts with aldehydes (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)3_3), yielding tertiary amines with 79% efficiency .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Compound Key Functional Groups Reactivity Highlights
1-(tert-Butylcarbamoyl)piperidine-4-carboxylic acidCarboxylic acid, carbamoylSusceptible to peptide coupling
tert-Butyl 4-(propylamino)piperidine-1-carboxylateBoc-protected amineSelective alkylation at the amine
tert-Butyl methyl(piperidin-4-yl)carbamateMethyl carbamateResistance to basic hydrolysis

Scientific Research Applications

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Lipophilicity: The tert-butyl group in the target compound and tert-butyl-containing analogs (e.g., CAS 139290-70-3) increases lipophilicity compared to polar substituents like 4-aminophenyl .
  • Synthetic Utility : Boc-protected analogs (e.g., tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) are widely used as intermediates in multi-step syntheses, enabling selective deprotection for further functionalization .
  • Biological Relevance : Compounds with aromatic or halogenated substituents (e.g., 2-chloro-6-fluorobenzyl in ) may exhibit enhanced receptor binding, while fluorinated derivatives (e.g., ) could improve metabolic stability.

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent, insights can be drawn from structurally related molecules:

  • Radiopharmaceutical Applications: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate () shares structural motifs with [11C]-carfentanil, a μ-opioid receptor imaging agent . The tert-butylcarbamoyl group in the target compound may similarly serve as a precursor for radiolabeling.
  • Enzyme Inhibition : Piperidine carboxylates with bulky substituents (e.g., tert-butyl groups) are common in protease and kinase inhibitors due to their ability to occupy hydrophobic binding pockets .
  • Toxicity Considerations: Analogs like carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) highlight the importance of substituent choice, as small structural changes can drastically alter potency and safety profiles .

Physicochemical Properties

  • Solubility : The methyl ester in the target compound may improve aqueous solubility compared to free carboxylic acids, though the tert-butyl group could counterbalance this by increasing hydrophobicity.

Biological Activity

Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical formula:

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 230.32 g/mol

The compound features a piperidine ring, which is a common scaffold in many biologically active molecules. The tert-butylcarbamoyl group enhances the lipophilicity and may influence the interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific enzymes, blocking their active sites and preventing substrate interaction. This inhibition can lead to altered metabolic pathways, making it valuable in therapeutic contexts.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts by occupying the active site of enzymes, thus inhibiting their catalytic function.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of piperidine compounds have shown antibacterial activity, indicating a possible application in treating infections.

Research Findings and Case Studies

Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against neuronal damage
AntimicrobialInhibition of bacterial growth

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings indicate favorable pharmacokinetic profiles that support its potential use in therapeutic applications.

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t½)80 min
Bioavailability (F)42%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate?

  • Methodology : A multi-step synthesis approach is commonly employed. For example, ethyl isonipecotate (piperidine-4-carboxylate) can undergo alkylation with tert-butyl carbamoyl chloride in the presence of an organic base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF or THF) at 0–20°C. Subsequent esterification with methyl chloride or transesterification under acidic conditions yields the methyl ester derivative. Column chromatography (silica gel, hexane/ethyl acetate) is typically used for purification .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, and oxidizing agents due to potential decomposition. Use PPE (gloves, goggles, lab coat) during handling, as acute toxicity data are limited but inferred to align with structurally similar piperidine derivatives (Category 4 for oral/dermal/inhalation hazards) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to confirm the piperidine ring, tert-butyl carbamoyl, and methyl ester groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software (e.g., SHELXL for refinement), though this requires high-quality single crystals .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Optimization Strategies :

  • Use lithium diisopropylamide (LDA) as a strong base to deprotonate the piperidine nitrogen, enhancing nucleophilicity for carbamoylation.
  • Employ low temperatures (0–5°C) to minimize side reactions during alkylation.
  • Monitor reaction progress via TLC or LC-MS. Yields >85% are achievable with stoichiometric control and inert atmosphere .

Q. What are the potential decomposition products under acidic or basic conditions?

  • Stability Analysis :

  • Acidic Hydrolysis : Cleavage of the tert-butyl carbamoyl group generates piperidine-4-carboxylic acid and methyl ester byproducts.
  • Basic Conditions : Saponification of the methyl ester yields the corresponding carboxylate salt. Thermal decomposition (>150°C) releases toxic fumes (e.g., NOx_x, CO) .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

  • Stereochemical Control :

  • Chiral auxiliaries (e.g., Evans oxazolidinones) can induce asymmetry during carbamoylation.
  • Dynamic kinetic resolution using palladium catalysts under hydrogenation conditions may improve enantiomeric excess (ee >95%).
  • X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) for ee determination .

Methodological Considerations

Q. How can researchers mitigate risks when scaling up synthesis?

  • Scale-Up Protocols :

  • Conduct calorimetry studies to assess exothermic risks during alkylation.
  • Use flow chemistry for controlled mixing and temperature regulation.
  • Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. What computational tools support the prediction of this compound’s reactivity?

  • In Silico Tools :

  • DFT calculations (Gaussian, ORCA) to model transition states for carbamoylation.
  • Molecular docking (AutoDock Vina) to explore biological interactions if the compound is a drug intermediate.
  • PubChem data for analog reactivity comparisons (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.